GSK429286A

Catalog No.
S548336
CAS No.
864082-47-3
M.F
C21H16F4N4O2
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK429286A

CAS Number

864082-47-3

Product Name

GSK429286A

IUPAC Name

N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide

Molecular Formula

C21H16F4N4O2

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31)

InChI Key

OLIIUAHHAZEXEX-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(trifluoromethyl)phenyl)-N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide, GSK429286

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F

Description

The exact mass of the compound N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide is 432.12094 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. It belongs to the ontological category of (trifluoromethyl)benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The molecule possesses a hinge-binding moiety commonly found in kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for developing drugs for cancer, inflammation, and other diseases . Further research is needed to determine if this specific compound can target specific kinases of therapeutic interest.

  • Medicinal Chemistry

    The structure incorporates several functional groups known to be beneficial for drug-likeness properties, such as the fluorine atom and the amide bond. These features can influence factors like absorption, distribution, metabolism, and excretion (ADME) in the body . Studying this compound could provide insights for medicinal chemists designing new drugs.

  • Computer-Aided Drug Design (CADD)

    The structure of N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide could be used in CADD studies to identify potential targets for its biological activity. In CADD, computational methods are used to virtually screen libraries of compounds for interaction with specific proteins or biological processes .

GSK429286A is a synthetic compound that serves as a selective inhibitor of Rho-associated protein kinase 1 and 2 (ROCK1 and ROCK2). With an impressive potency, it exhibits IC50 values of 14 nM for ROCK1 and 63 nM for ROCK2, making it a significant tool in pharmacological research targeting the Rho-kinase signaling pathway. The molecular formula of GSK429286A is C21H16F4N4O2, with a molecular weight of 432.4 Da. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular and inflammatory diseases .

  • Act as a ligand: The indazole and pyridine rings might enable binding to proteins or enzymes [, ].
  • Modulate protein activity: The functional groups could influence protein function through various mechanisms [].
  • Fluorine atom: Can be slightly irritating upon contact [].
  • Carboxamide group: Generally stable but may decompose under extreme conditions [].

Future Research Directions

  • Synthesis and characterization of the molecule.
  • Investigation of its biological activity through in vitro and in vivo studies.
  • Exploration of potential therapeutic applications.

GSK429286A primarily functions by inhibiting the phosphorylation of myosin light chains, which are crucial for smooth muscle contraction. The inhibition of ROCK activity leads to relaxation of smooth muscle and reduced vascular tone. In experimental models, GSK429286A has demonstrated the ability to reverse adrenaline-induced contractions in rat aortic rings with an IC50 of approximately 190 nM . The compound's mechanism involves blocking the signaling pathways that promote actin-myosin interactions, thereby influencing various physiological processes such as blood pressure regulation and cell migration .

GSK429286A exhibits a range of biological activities attributed to its inhibition of ROCK signaling. In vivo studies have shown that oral administration in spontaneously hypertensive rats leads to significant reductions in mean arterial pressure, with maximum decreases observed up to 50 mmHg within two hours post-treatment at a dosage of 30 mg/kg . Additionally, it has been found to restore serum-induced transwell migration in breast cancer cell lines, indicating its potential role in cancer metastasis management . The compound also displays anti-inflammatory properties, as evidenced by its efficacy in reducing airway hyperreactivity in allergic asthma models .

The synthesis of GSK429286A involves several steps beginning from catechol-derived nitroalkenes. A notable method described includes an asymmetric synthesis process that utilizes a cyclic nitronate route. This method allows for efficient construction of the compound through various chemical transformations including acylation and reduction steps. For instance, one synthesis route involves dissolving enantiopure pivalate in acetic acid followed by the addition of sodium cyanoborohydride under controlled conditions to yield the desired product .

GSK429286A has promising applications in several therapeutic areas:

  • Cardiovascular Diseases: Its ability to lower blood pressure makes it a candidate for treating hypertension.
  • Cancer: By modulating cell migration and invasion, it may serve as a therapeutic agent against metastasis.
  • Respiratory Disorders: Its anti-inflammatory effects suggest potential use in managing conditions like asthma.
  • Neurological Disorders: Research is ongoing into its effects on neuroprotection and neuronal health .

Interaction studies have highlighted GSK429286A's unique profile compared to other ROCK inhibitors. For example, while traditional ROCK inhibitors like Y27632 also inhibit ROCK activity, GSK429286A shows distinct effects on downstream signaling pathways such as MYPT phosphorylation at Thr850, indicating a more nuanced interaction with cellular mechanisms . Furthermore, studies have demonstrated that GSK429286A can influence various cellular processes without significantly affecting normal cell migration patterns.

Compound NameIC50 (ROCK1)IC50 (ROCK2)Unique Features
GSK429286A14 nM63 nMSelective inhibition; significant antihypertensive effect
Y27632100 nM300 nMNon-selective; widely used in research
Fasudil10 µMNot specifiedApproved for cerebral vasospasm treatment
Hydroxyfasudil1 µMNot specifiedSimilar mechanism; used for ischemic stroke

GSK429286A's selectivity and potency make it particularly valuable for both research and potential therapeutic applications compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

432.12093841 g/mol

Monoisotopic Mass

432.12093841 g/mol

Heavy Atom Count

31

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide

Dates

Modify: 2023-08-15
1: Nichols RJ, Dzamko N, Hutti JE, Cantley LC, Deak M, Moran J, Bamborough P, Reith AD, Alessi DR. Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson's disease. Biochem J. 2009 Oct 23;424(1):47-60. doi: 10.1042/BJ20091035. PubMed PMID: 19740074; PubMed Central PMCID: PMC3759966.

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